2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide
Description
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide (hereafter referred to as the Target Compound) belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological activities. Its structure comprises a bicyclic thiazolo-pyrimidine core with 6,7-dimethyl and 5-oxo substituents, coupled to an N-(4-methoxybenzyl)acetamide side chain.
Propriétés
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-12(2)20-18-21(17(11)23)14(10-25-18)8-16(22)19-9-13-4-6-15(24-3)7-5-13/h4-7,14H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXSSDZMDNSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies and literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 435.55 g/mol. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The presence of functional groups such as methoxy and acetamide enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.55 g/mol |
| CAS Number | 953017-16-8 |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The IC50 values for these compounds often fall within the low microgram range, suggesting potent activity.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated through its effect on cyclooxygenase (COX) enzymes. Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit COX-1 and COX-2 activities, leading to reduced production of prostaglandins, which are mediators of inflammation. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, compounds structurally related to This compound have demonstrated significant cytotoxicity against human melanoma cells (B16-F10) and monocytic cell lines (U937 and THP-1). The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory processes and bacterial DNA replication.
- Cellular Interaction : The ability to interact with cellular receptors or proteins may alter signaling pathways associated with inflammation and cancer proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study published in Medicinal Chemistry reported that thiazolo-pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.25 to 8 μg/mL against S. aureus .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of thiazolo-pyrimidines, several derivatives were found to inhibit COX enzymes effectively, with IC50 values as low as 0.04 μmol .
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of thiazolo-pyrimidine derivatives revealed substantial inhibition of cell growth in various cancer cell lines, indicating potential for further development as anticancer agents .
Applications De Recherche Scientifique
Research indicates that compounds similar to this thiazolo-pyrimidine derivative exhibit significant antimicrobial properties. Specifically:
- Efficacy Against Bacteria : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential as a treatment for infections caused by resistant strains of bacteria .
Anti-inflammatory Effects
The compound demonstrates promising anti-inflammatory properties:
- Cyclooxygenase Inhibition : In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its IC50 values are comparable to those of established anti-inflammatory drugs like celecoxib, indicating its potential as an effective anti-inflammatory agent .
Cytotoxicity and Cancer Research
Preliminary studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The observed cytotoxicity is associated with apoptosis induction and cell cycle arrest. Research on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a candidate for cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Modifications Impacting Activity : Variations in the thiazolo-pyrimidine core and substituents on the phenyl ring significantly influence both potency and selectivity against specific biological targets. For instance, electron-donating groups enhance anti-inflammatory activity, while bulky substituents may reduce antimicrobial efficacy .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy Study : A comparative analysis evaluated the antimicrobial activity of multiple thiazolo-pyrimidine derivatives. The compound exhibited significant bacterial growth inhibition with MIC values lower than traditional antibiotics .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in inflammation compared to controls. Histological analysis indicated decreased leukocyte infiltration and reduced edema .
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that treatment with the compound led to increased markers of apoptosis and decreased cell viability .
Comparaison Avec Des Composés Similaires
Structural Features and Molecular Design
The Target Compound shares a thiazolo[3,2-a]pyrimidine core with its analogues but differs in substituent patterns:
The Target Compound ’s N-(4-methoxybenzyl)acetamide side chain distinguishes it from analogues with benzylidene (e.g., 11a , 11b ) or ester groups (). The methoxy group may enhance lipophilicity and metabolic stability compared to nitrile or ester functionalities .
Physicochemical Properties
The methoxy group’s electron-donating nature may also stabilize the aromatic system compared to electron-withdrawing nitriles .
Crystallographic Insights
The crystal structure of the compound (space group P-1, Z = 2) reveals planar thiazolo-pyrimidine cores stabilized by π-stacking. The Target Compound ’s methoxybenzyl group may induce similar packing interactions, though steric bulk from the acetamide could alter crystallization behavior .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with condensation of thiazole and pyrimidine precursors. Key steps include:
- Cyclization of thiouracil derivatives with chloroacetic acid under reflux conditions in acetic anhydride .
- Coupling the thiazolo[3,2-a]pyrimidine core with 4-methoxybenzylamine via nucleophilic acyl substitution, often using DMF as a solvent and sodium hydride as a base .
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields (50–70%) depend on temperature control and stoichiometric ratios .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring systems (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~417) .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (oxo-thiazolopyrimidine and acetamide) .
- HPLC : Monitors reaction progress and purity (>95%) .
Q. What are the primary biological targets studied for this compound?
- Methodological Answer : The thiazolo[3,2-a]pyrimidine scaffold is associated with kinase inhibition and anti-inflammatory activity. Research protocols include:
- Enzyme Assays : Testing inhibition of COX-2 or MAPK pathways using fluorogenic substrates .
- Cellular Models : Evaluating cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets like TNF-α .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use : Adding triethylamine or sodium acetate improves cyclization kinetics .
- Temperature Control : Reflux at 80–100°C for 2–6 hours minimizes side reactions .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves stereoisomers .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC values) are addressed via:
- Standardized Assays : Repeating assays under identical conditions (e.g., pH, ATP concentration in kinase studies) .
- Structural Analog Comparison : Testing derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with chlorophenyl) to isolate SAR trends .
- Meta-Analysis : Cross-referencing data from PubChem and peer-reviewed studies to identify outliers .
Q. What computational approaches are used to predict the compound’s pharmacokinetics?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models interactions with COX-2 or EGFR kinases, guided by crystallographic data (PDB IDs: 1PXX, 1M17) .
- ADMET Prediction : SwissADME estimates bioavailability (%ABS >50) and blood-brain barrier penetration (logBB <0.3) .
- DFT Calculations : Gaussian 09 optimizes geometry to correlate electronic properties (HOMO-LUMO gaps) with redox stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
